2,3-Pyridinedicarboximide
Overview
Description
Synthesis Analysis
The synthesis of 2,3-Pyridinedicarboximide derivatives involves complex reactions, including the nitro displacement and acidic hydrolysis processes. One novel synthesis method involves the creation of polyimides derived from pyridine-containing aromatic dianhydride monomers. These monomers are synthesized through a series of steps starting from nitro displacement reactions and culminating in the formation of polyimides with significant thermal stability and mechanical properties (Wang et al., 2006).
Molecular Structure Analysis
The molecular structure of 2,3-Pyridinedicarboximide derivatives, such as N-(pyridin-2-yl)- and N-(pyridin-3-yl)norbornene-5,6-dicarboximide, reveals a range of conformations influenced by their substituents. X-ray diffraction studies have provided insights into the crystal structures of these isomers, demonstrating the role of intermolecular interactions in determining their solid-state arrangements (Vázquez-Vuelvas et al., 2015).
Chemical Reactions and Properties
2,3-Pyridinedicarboximide compounds participate in a variety of chemical reactions, including four-component reactions that lead to the formation of diverse heterocyclic structures. Such reactions are pivotal for generating compounds with potential biological activity and for furthering the understanding of the chemical versatility of 2,3-Pyridinedicarboximide derivatives (Sun et al., 2011).
Physical Properties Analysis
The physical properties of 2,3-Pyridinedicarboximide derivatives, such as thermal stability and solubility, are influenced by their structural characteristics. Studies on polyimides derived from these compounds have revealed good solubility in certain solvents and exceptional thermal stability, making them suitable for applications requiring high-performance materials (Krzyżak et al., 2012).
Chemical Properties Analysis
The chemical properties of 2,3-Pyridinedicarboximide derivatives, including their reactivity and interaction with other molecules, are of significant interest. Research into the reactivity of these compounds has led to the development of novel antioxidants with potential applications in protecting organic materials from oxidative degradation (Wijtmans et al., 2004).
Scientific Research Applications
Biomedical Applications : Pyrido[2,3-d]pyrimidine-7(8H)-ones, related to 2,3-Pyridinedicarboximide, are promising in the biomedical field due to their similarity to DNA and RNA nitrogen bases. Their synthesis and applications are expanding rapidly (Jubete et al., 2019).
Antiviral Activity : The alpha-d anomer of a related compound, 2,6,7-trichloro-3-(erythrofuranosyl)imidazo[1,2-a]pyridine, exhibits significant antiviral activity against HCMV and HSV-1 (Gudmundsson et al., 2003).
Analytical Chemistry : A method for detecting 2,3-pyridinedicarboximide and its enzymatic reaction products using high-performance liquid chromatography has been developed, providing a theoretical basis for preparing complex half-amides biologically (Niu & Ma, 2018).
Organic Synthesis and Catalysis : N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)diones show good thermal stability and solid-state polymorphism, with potential applications in organic synthesis and catalysis (Krzyżak et al., 2012).
Herbicide Development : A reaction involving 2,3-Pyridinedicarboximide provides a new synthetic approach to produce regioisomeric tricyclic 1:1 adducts and methyl (imidazol-2-yl) pyridine carboxylates, potentially leading to new herbicides (Obrech et al., 1988).
Pharmaceutical Applications : Various derivatives of 2,3-Pyridinedicarboximide, such as N-[4-phenyl(2-pyrimidinyl)-1-piperazinyl]alkyl (hydroxyalkyl)-3,4-pyridinedicarboximides, show potential as depressive agents on the central nervous system (Śladowska et al., 1996).
Green Chemistry in Medicinal Chemistry : A multicomponent approach using green chemistry can efficiently synthesize the pyrido[2,3-d]pyrimidine scaffold, which has potential biological activities and applications in medicinal chemistry (Chaudhary, 2021).
Antibacterial Activity : N-substituted pyridinedicarboximide derivatives show moderate antibacterial activity against various bacteria strains (Makki et al., 1999).
Mass Spectrometry Analysis : N-substituted 2,3-pyridinedicarboximides show distinct fragmentation patterns in mass spectrometry, useful for analytical purposes (Perillo & Blanco, 2008).
Production of 3-Carbamoyl-alpha-picolinic Acid : This compound can be produced efficiently with high yield and purity using imidase-catalyzed regioselective hydrolysis of 2,3-pyridinedicarboximide (Ogawa et al., 2000).
Safety And Hazards
Future Directions
The future directions for research on 2,3-Pyridinedicarboximide are promising. It has potential applications in various fields, and ongoing research is focused on understanding its properties and reactions better. The preparation of complicated half-amides using biological methods is one area of interest .
properties
IUPAC Name |
pyrrolo[3,4-b]pyridine-5,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c10-6-4-2-1-3-8-5(4)7(11)9-6/h1-3H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKGTINFVOLLNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NC2=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196890 | |
Record name | 2,3-Pyridinedicarboximide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Pyridinedicarboximide | |
CAS RN |
4664-00-0 | |
Record name | 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4664-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Pyridinedicarboximide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004664000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Pyridinedicarboximide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405554 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Pyridinedicarboximide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-2,3-dicarboximide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.824 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-PYRIDINECARBOXIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EL02DAU9PG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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